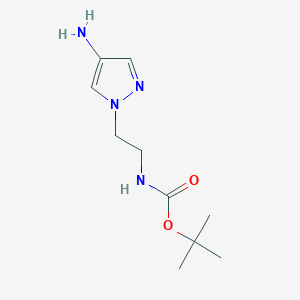

tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate

Description

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with an amino group and an ethyl linker.

Properties

IUPAC Name |

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5,11H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNYWSBHIXKFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthetic route is approximately 59.5% .

Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form the corresponding nitroso compound.

Reduction: The nitroso compound is then reduced to the corresponding amine.

Esterification: The amine is esterified to form the corresponding ester.

Amino Group Protection: The amino group is protected using a trityl group.

Condensation: Finally, the protected amine is condensed with tert-butyl carbamate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate can be compared with other similar compounds, such as:

- tert-Butyl (2-(3-nitropyridin-2-yl)amino)ethyl)carbamate

- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate

- tert-Butyl (3-(4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the tert-butyl carbamate group and the pyrazole ring in this compound contributes to its distinct chemical properties and reactivity.

Biological Activity

Tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate, also known by its CAS number 1394162-48-1, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H18N4O2

Molecular Weight: 226.28 g/mol

IUPAC Name: this compound

The compound features a tert-butyl group, an amino-substituted pyrazole ring, and a carbamate moiety, which contribute to its solubility and bioavailability. The presence of nitrogen atoms in the pyrazole ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may act as an inhibitor for various enzymes involved in disease processes, particularly in cancer and inflammation pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes such as epoxide hydrolase and cyclooxygenase (COX), which are critical in inflammatory responses .

- Binding Affinity: Interaction studies indicate that the compound may bind to protein targets relevant to cancer progression or inflammatory responses, assessed through techniques like surface plasmon resonance.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have demonstrated inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers. For instance:

- In vitro studies suggest that pyrazole-based compounds can inhibit the growth of cancer cells significantly, with IC50 values ranging from 0.013 to 0.089 μM against specific targets .

2. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory activity by inhibiting key inflammatory mediators such as IL-17 and TNFα. Research has demonstrated that related compounds can reduce cytokine production in LPS-treated models .

Study 1: Antitumor Activity

A study evaluating various pyrazole derivatives found that compounds with similar structures to this compound exhibited significant antitumor activity against multiple cancer types. The most active compounds were noted for their ability to inhibit cell proliferation in vitro, with promising results in vivo as well .

Study 2: Enzyme Inhibition

Another research effort focused on assessing the inhibitory effects of pyrazole derivatives on epoxide hydrolase and COX enzymes. The findings indicated that modifications in the chemical structure could enhance inhibitory potency significantly, suggesting a pathway for developing more effective therapeutic agents based on this scaffold .

Data Summary

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(4-amino-1H-pyrazol-1-yl)ethyl)carbamate?

The compound is typically synthesized via Boc protection of the amine group. A representative method involves reacting 4-(aminomethyl)tetrahydro-2H-pyran-4-amine with Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) under inert atmosphere at −78°C, followed by pH adjustment and purification via liquid-liquid extraction and column chromatography . Key parameters include:

- Reaction time : 10–12 hours at low temperature.

- Solvent system : DCM or THF for Boc activation.

- Workup : Acidic (pH 5) and basic (pH 10) aqueous extractions to isolate intermediates.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm) and pyrazole/amine proton signals .

- Mass spectrometry : ESI+ or EI-MS to verify molecular ion peaks (e.g., m/z 469 [M+H]+ observed in related carbamates) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity >95% .

Q. What solvents and storage conditions are recommended for this compound?

- Solubility : DCM, THF, or DMAc for reactions; limited solubility in water.

- Storage : Stable at room temperature in inert, dry environments. Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 4-amino-1H-pyrazole moiety?

The electron-donating amino group enhances nucleophilicity at the pyrazole N1 position, enabling coupling reactions with electrophiles (e.g., halogenated pyrimidines). Steric hindrance from the Boc-protected ethyl chain may slow reactions, necessitating catalysts like Pd(PPh₃)₂Cl₂ or CuI for Sonogashira couplings .

Q. What strategies mitigate side reactions during functionalization of the carbamate group?

Q. How does the compound’s stability vary under different pH conditions?

Experimental data suggests:

| pH Range | Stability | Key Observations |

|---|---|---|

| 2–4 | Low | Rapid Boc hydrolysis |

| 7–8 | High | No degradation over 24 h |

| 10–12 | Moderate | Partial decomposition via amine oxidation |

| Stability studies should include HPLC monitoring under accelerated conditions (40°C) . |

Q. What crystallographic techniques reveal hydrogen-bonding interactions in this compound?

Single-crystal X-ray diffraction of analogous carbamates shows intermolecular N–H···O hydrogen bonds between the carbamate carbonyl and adjacent amine groups, forming 3D networks. Crystallize from EtOAc/hexane (3:1) at −20°C for optimal crystal growth .

Methodological Challenges and Data Interpretation

Q. How are contradictions in spectroscopic data resolved?

Discrepancies in NMR shifts (e.g., pyrazole C4 vs. C5 protons) arise from solvent polarity or tautomerism. Use deuterated DMSO for enhanced resolution and 2D-COSY to assign overlapping signals .

Q. What computational methods predict the compound’s reactivity in drug discovery?

DFT calculations (B3LYP/6-31G*) model electrophilic aromatic substitution trends. Molecular docking (AutoDock Vina) assesses binding to kinase targets, leveraging the pyrazole’s π-π stacking potential .

Q. How is the compound utilized in PROTAC (Proteolysis-Targeting Chimera) design?

The carbamate serves as a linker between E3 ligase ligands (e.g., thalidomide) and target protein binders. Optimize linker length (8–12 atoms) and rigidity to enhance ternary complex formation, as validated by Western blot degradation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.